molecular formula C22H19IN2O3 B11554701 N'-[(E)-[2-(Benzyloxy)phenyl]methylidene]-2-(4-iodophenoxy)acetohydrazide

N'-[(E)-[2-(Benzyloxy)phenyl]methylidene]-2-(4-iodophenoxy)acetohydrazide

Cat. No.: B11554701
M. Wt: 486.3 g/mol
InChI Key: IBCBTUQDXYTQFG-ZVHZXABRSA-N
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Description

N’-[(E)-[2-(Benzyloxy)phenyl]methylidene]-2-(4-iodophenoxy)acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzyloxy group, an iodophenoxy group, and an acetohydrazide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[2-(Benzyloxy)phenyl]methylidene]-2-(4-iodophenoxy)acetohydrazide typically involves the condensation of 2-(4-iodophenoxy)acetic acid hydrazide with 2-(benzyloxy)benzaldehyde under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid or hydrochloric acid to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[2-(Benzyloxy)phenyl]methylidene]-2-(4-iodophenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: The hydrazide moiety can be reduced to form hydrazine derivatives.

    Substitution: The iodophenoxy group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used under appropriate conditions.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a precursor for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N’-[(E)-[2-(Benzyloxy)phenyl]methylidene]-2-(4-iodophenoxy)acetohydrazide involves its interaction with specific molecular targets. The benzyloxy and iodophenoxy groups allow the compound to bind to particular enzymes or receptors, potentially inhibiting their activity. The hydrazide moiety can form hydrogen bonds with amino acid residues in proteins, further stabilizing the interaction. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

N’-[(E)-[2-(Benzyloxy)phenyl]methylidene]-2-(4-iodophenoxy)acetohydrazide can be compared with other similar compounds, such as:

    N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2-(4-bromophenoxy)acetohydrazide: Similar structure but with a bromine atom instead of iodine.

    N’-[(E)-[3-(Benzyloxy)phenyl]methylidene]-2-(4-iodophenoxy)acetohydrazide: Similar structure but with the benzyloxy group in a different position.

    N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2-(4-chlorophenoxy)acetohydrazide: Similar structure but with a chlorine atom instead of iodine.

The uniqueness of N’-[(E)-[2-(Benzyloxy)phenyl]methylidene]-2-(4-iodophenoxy)acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C22H19IN2O3

Molecular Weight

486.3 g/mol

IUPAC Name

2-(4-iodophenoxy)-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C22H19IN2O3/c23-19-10-12-20(13-11-19)27-16-22(26)25-24-14-18-8-4-5-9-21(18)28-15-17-6-2-1-3-7-17/h1-14H,15-16H2,(H,25,26)/b24-14+

InChI Key

IBCBTUQDXYTQFG-ZVHZXABRSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2/C=N/NC(=O)COC3=CC=C(C=C3)I

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C=NNC(=O)COC3=CC=C(C=C3)I

Origin of Product

United States

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